Benzene-1,4-bis(diazonium) sulfate
Description
Benzene-1,4-bis(diazonium) sulfate is a diazonium salt characterized by two diazonium (–N≡N⁺) groups attached to the benzene ring at the 1,4-positions, with sulfate as the counterion. Diazonium salts are highly reactive intermediates in organic synthesis, widely used in dye manufacturing, coupling reactions, and polymer chemistry . The compound’s structure (C₆H₄(N≡N)₂SO₄) enables its role as a crosslinking agent or precursor for azo dyes, particularly in textile applications. For instance, derivatives of benzene-1,4-bis(diazonium) have demonstrated excellent fastness properties on polyester fabrics, achieving high yields in synthetic protocols . However, its instability in solid form and sensitivity to shock or heat necessitate careful handling .
Properties
CAS No. |
57532-34-0 |
|---|---|
Molecular Formula |
C6H4N4O4S |
Molecular Weight |
228.19 g/mol |
IUPAC Name |
benzene-1,4-didiazonium;sulfate |
InChI |
InChI=1S/C6H4N4.H2O4S/c7-9-5-1-2-6(10-8)4-3-5;1-5(2,3)4/h1-4H;(H2,1,2,3,4)/q+2;/p-2 |
InChI Key |
MUQZQLSRKLTRHV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)[N+]#N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzene-1,4-bis(diazonium) sulfate typically involves the diazotization of aromatic amines. The process begins with the treatment of an aromatic amine, such as p-phenylenediamine, with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid or sulfuric acid). The reaction conditions usually require low temperatures to stabilize the diazonium ion formed during the process .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain the low temperatures required and to handle the potentially hazardous nature of diazonium salts. The use of automated systems ensures precise control over reaction conditions, enhancing yield and safety.
Chemical Reactions Analysis
Types of Reactions: Benzene-1,4-bis(diazonium) sulfate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different functional groups.
Coupling Reactions: The diazonium group can couple with electron-rich aromatic compounds, forming azo compounds.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride, copper(I) bromide, copper(I) cyanide, and potassium iodide are commonly used reagents.
Coupling Reactions: Phenols and aromatic amines are common coupling partners.
Major Products:
Substitution Reactions: Aryl halides, aryl cyanides, and aryl thiols.
Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzene-1,4-bis(diazonium) sulfate involves the formation of highly reactive diazonium ions. These ions can undergo various reactions, including:
Comparison with Similar Compounds
Benzene-1,4-bis(diazonium perchlorate)
Methanediazonium Salts
- Structure : CH₃N≡N⁺X⁻ (X = counterion).
- Reactivity : Less thermally stable than aromatic diazonium salts like benzene-1,4-bis(diazonium) sulfate.
- Applications : Primarily in alkylation reactions; lacks utility in dye chemistry due to simpler structure .
Comparison with Aromatic Bis-Functionalized Compounds
Benzene-1,4-bis[aminomethylidenebis(phosphonic)] Acid (Tetrasodium Salt)
- Structure: A bisphosphonate with two aminomethylidenebis(phosphonic) groups at 1,4-positions.
- Reactivity : Demonstrates antiproliferative activity in osteoclast precursors, unlike the diazonium sulfate’s role in synthesis .
- Applications : Pharmaceutical (osteoporosis treatment) vs. industrial (dyes, polymers) for this compound .
Benzene-1,4-dithiocarboxamide
- Structure : C₆H₄(C(=S)NH₂)₂.
- Stability: Stable under ambient conditions; non-explosive.
- Applications : Research use in coordination chemistry; contrasts with diazonium sulfate’s transient reactivity .
Comparison with Other Sulfate Salts
N1,N1-Diethylbenzene-1,4-diamine Sulfate
- Structure : (C₆H₄(NH(C₂H₅)₂)₂)SO₄.
- Reactivity : Stable amine sulfate; used as an intermediate in organic synthesis.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Stability and Handling Requirements
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